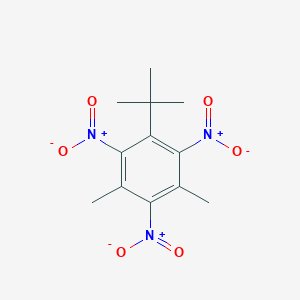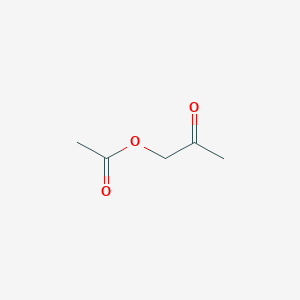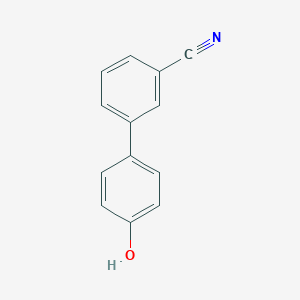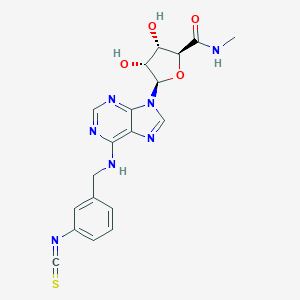
Ibamun
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ibamun is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. This compound has been found to have unique biochemical and physiological effects, which make it an attractive tool for studying various biological processes.
Applications De Recherche Scientifique
Ibamun has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition studies, and protein-protein interaction studies. This compound has been found to be effective in inhibiting certain enzymes, which makes it an attractive tool for drug discovery. Additionally, this compound has been used in protein-protein interaction studies to investigate the binding affinity of various proteins.
Mécanisme D'action
The mechanism of action of Ibamun is not well understood, but it is believed to inhibit enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, which can be useful in drug discovery.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects, including the inhibition of certain enzymes, the induction of apoptosis, and the inhibition of cell proliferation. These effects make it an attractive tool for studying various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Ibamun is its ability to selectively inhibit certain enzymes, which can be useful in drug discovery. Additionally, this compound has been found to have low toxicity, which makes it a safe tool for use in lab experiments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for Ibamun research, including investigating its potential use in cancer treatment, exploring its mechanism of action, and developing more efficient synthesis methods. Additionally, this compound could be used in combination with other compounds to enhance its effects and expand its potential applications.
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. Its unique biochemical and physiological effects make it an attractive tool for studying various biological processes. While there are limitations to its use, the future of this compound research looks promising, with potential applications in drug discovery and cancer treatment.
Méthodes De Synthèse
Ibamun can be synthesized using a variety of methods, including the Mannich reaction, the Friedel-Crafts reaction, and the Pictet-Spengler reaction. The most common method for synthesizing this compound is the Mannich reaction, which involves the condensation of formaldehyde, an amine, and an active methylene compound. The resulting product is then subjected to further reactions to produce the final compound.
Propriétés
Numéro CAS |
157848-36-7 |
|---|---|
Formule moléculaire |
C19H19N7O4S |
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(3-isothiocyanatophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide |
InChI |
InChI=1S/C19H19N7O4S/c1-20-18(29)15-13(27)14(28)19(30-15)26-8-24-12-16(22-7-23-17(12)26)21-6-10-3-2-4-11(5-10)25-9-31/h2-5,7-8,13-15,19,27-28H,6H2,1H3,(H,20,29)(H,21,22,23)/t13-,14+,15-,19+/m0/s1 |
Clé InChI |
LYCXMJPBDIEOMO-QCUYGVNKSA-N |
SMILES isomérique |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)N=C=S)O)O |
SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)N=C=S)O)O |
SMILES canonique |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)N=C=S)O)O |
Synonymes |
IBAMUN N(6)-(3-isothiocyanatobenzyl)adenosine-5'-N-methyluronamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





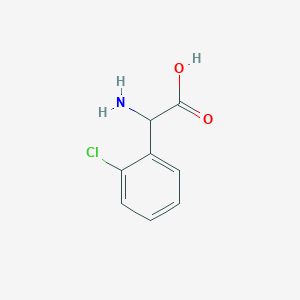
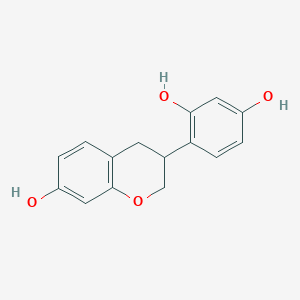
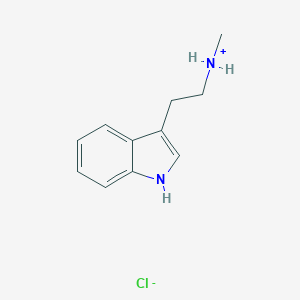

![Dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B129830.png)
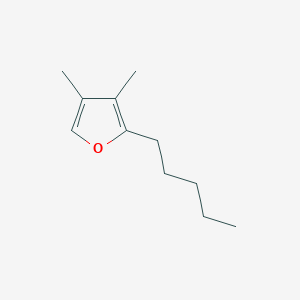
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B129833.png)
